Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(11-3-4-11)18-7-5-10(6-8-18)13-16-17-14(21-13)12-2-1-9-20-12/h1-2,9-11H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFATCFZNNPWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the furan-2-yl-1,3,4-oxadiazole intermediate through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. This intermediate is then coupled with a piperidine derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Structural Overview
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₉N₅O₃
- Molecular Weight : 353.4 g/mol
- CAS Number : 1305342-06-6
This compound features a cyclopropyl group, a piperidine moiety, and an oxadiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those similar to Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. For instance, derivatives of 1,2,4-oxadiazoles have shown promising activity against various cancer cell lines such as MCF-7 and PANC-1. The mechanism often involves the induction of apoptosis through pathways involving p53 and caspase activation .
Case Study: Anticancer Activity in MCF-7 Cells
A specific study demonstrated that compounds with the oxadiazole core increased p53 expression levels and activated apoptotic pathways in breast cancer cells (MCF-7), suggesting a potential for developing new anticancer therapies based on these structures .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The oxadiazole derivatives exhibited significant antibacterial effects, with some analogs showing minimal inhibitory concentrations (MIC) as low as 0.25 μg/mL .
Case Study: Efficacy Against MRSA
Research indicated that certain oxadiazole derivatives could reduce MRSA load in infected tissues and modulate inflammatory responses, highlighting their therapeutic potential in treating bacterial infections .
G Protein-Coupled Receptor Modulation
This compound has been investigated for its interactions with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes and are key targets for drug development. Studies suggest that modifications to the oxadiazole structure can enhance selectivity and efficacy towards specific GPCRs related to pain and inflammation .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Similarities : Shares the 5-(furan-2-yl)-1,3,4-oxadiazole core.
- Key Differences: Replaces the piperidinyl-methanone with a sulfamoyl benzamide group.
- Activity : Demonstrated antifungal efficacy against Candida spp., suggesting the oxadiazole-furan motif contributes to antifungal activity .
- Pharmacokinetics: The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the cyclopropyl methanone in the target compound.
SYK-623 (Cyclopropyl((4bS,8R,8aS,14bR)-1,8a-dihydroxy-5,6,8a,9,14,14b-hexahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazol-7(8H)-yl)methanone)
- Structural Similarities: Contains a cyclopropyl methanone group.
- Key Differences : Embedded in a complex benzofuropyridocarbazole scaffold targeting opioid receptors.
- Activity : Binds to κ-opioid receptors, highlighting the cyclopropyl group’s role in enhancing receptor affinity and metabolic stability .
- Pharmacokinetics : The bulky fused-ring system reduces solubility but increases CNS penetration, unlike the simpler piperidine-oxadiazole framework of the target compound.
w3 ((4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone)
- Structural Similarities: Features a nitrogen-containing ring (piperazine) linked via methanone.
- Key Differences : Piperazine replaces piperidine; includes chloropyrimidine and triazole groups.
- Activity : Presumed kinase inhibition (based on structural context), contrasting with the antifungal or opioid activities of other analogs .
- Pharmacokinetics : Piperazine’s higher polarity may improve aqueous solubility compared to the target’s piperidine group.
Data Table: Structural and Functional Comparison
Key Research Findings
Metabolic Stability : Cyclopropyl groups (target compound, SYK-623) reduce oxidative metabolism, extending half-life .
Solubility vs. Permeability : Piperidine (target) offers balanced lipophilicity, whereas piperazine (w3) prioritizes solubility, and sulfamoyl (LMM11) may limit absorption .
Biological Activity
Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic compound that incorporates a cyclopropyl group, a piperidine ring, and a furan-substituted oxadiazole moiety. This unique structure positions it as a candidate for various biological activities, including potential therapeutic applications.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 340.38 g/mol. The presence of the oxadiazole ring is notable as it is often associated with significant biological activity.
The biological activity of this compound can be attributed to its structural components:
Oxadiazole Ring : Oxadiazoles have been shown to exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, the 1,3,4-oxadiazole derivatives are known for their ability to inhibit human carbonic anhydrase isoforms, which are crucial in various physiological processes such as pH regulation and ion transport.
Piperidine Moiety : Piperidine derivatives are widely recognized in medicinal chemistry for their role in enhancing bioactivity through modulation of receptor interactions. The piperidine ring can facilitate binding to various biological targets, potentially increasing the compound's efficacy .
Anticancer Activity
Research indicates that compounds containing oxadiazole rings can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in human glioblastoma and melanoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 10 |
| Compound B | WM793 (melanoma) | 15 |
Antimicrobial Properties
The oxadiazole derivatives also demonstrate significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
| Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| E. coli | 16 µg/mL |
Case Studies
A study focusing on the synthesis and biological evaluation of oxadiazole derivatives found that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity. The introduction of electron-donating groups at particular positions increased the potency against cancer cell lines .
Another case study highlighted the neuroprotective effects of related compounds, suggesting that they may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be adjusted to improve yields?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the oxadiazole core by condensing furan-2-carbohydrazide with a carboxylic acid derivative (e.g., 4-substituted benzoic acid) using phosphorous oxychloride as a cyclizing agent. Subsequent coupling with a piperidine derivative bearing a cyclopropyl group is achieved via nucleophilic substitution or amidation. Reaction optimization includes:
- Temperature Control : Maintain 70–80°C during cyclization to avoid side reactions .
- Catalyst Use : Employ HBTU or EDCI for efficient amide bond formation .
- Purification : Recrystallize intermediates from methanol or use column chromatography (silica gel, ethyl acetate/hexane) to enhance purity .
Q. Which spectroscopic and chromatographic techniques are most effective in confirming the structural integrity of this compound?
- Methodological Answer :
- FTIR : Confirm the presence of oxadiazole (C=N stretch at 1610–1680 cm⁻¹) and cyclopropane (C-H bending at 950–1000 cm⁻¹) .
- NMR : Use ¹H-NMR to resolve piperidine protons (δ 1.5–3.5 ppm) and furan protons (δ 6.3–7.5 ppm). ¹³C-NMR should show cyclopropyl carbons at δ 8–12 ppm and oxadiazole carbons at δ 155–165 ppm .
- HPLC : Validate purity (>98%) using a C18 column with acetonitrile/water gradients; retention times vary based on substituents .
Q. What methodologies are recommended for assessing the antimicrobial and anticancer potential of this compound?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include efflux pump inhibition studies using ethidium bromide accumulation assays .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., CCRF-CEM leukemia cells). Measure % growth inhibition (GI) at 10–100 μM concentrations; IC₅₀ values <20 μM indicate high potency .
Advanced Research Questions
Q. How can in silico modeling be utilized to predict the ADMET properties and target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA topoisomerase II or MCHr1. Focus on hydrogen bonding with oxadiazole and hydrophobic interactions with the cyclopropyl group .
- ADMET Prediction : Employ SwissADME or ADMETLab to assess bioavailability (Lipinski’s Rule of Five), CYP450 interactions, and hERG inhibition risks. Adjust substituents (e.g., methoxy groups) to reduce toxicity .
Q. How should researchers address discrepancies in biological activity data across studies involving similar 1,3,4-oxadiazole derivatives?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., fixed incubation time).
- Control Variables : Compare logP values and solubility profiles to explain potency differences. For example, trifluoromethyl substitutions enhance membrane permeability but may reduce solubility .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MICs) to identify trends using statistical tools like ANOVA .
Q. What structural modifications to the cyclopropyl or oxadiazole moieties could enhance target specificity while minimizing off-target effects?
- Methodological Answer :
- Oxadiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance DNA intercalation. Replace furan with thiophene to improve metabolic stability .
- Cyclopropyl Adjustments : Substitute with spirocyclic rings (e.g., oxetane) to reduce hERG binding. Use X-ray crystallography (e.g., PDB data) to validate structural changes .
Q. What experimental strategies are critical for evaluating hERG channel inhibition risks during preclinical development?
- Methodological Answer :
- Patch-Clamp Assays : Measure hERG current blockade in HEK293 cells expressing hERG channels. IC₅₀ values >10 μM are considered low-risk .
- QSAR Models : Develop predictive models using descriptors like polar surface area and basic pKa. Avoid tertiary amines in the piperidine ring to reduce cardiotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
